7-(5-Fluoro-2-methylphenyl)quinazolin-2-amine
CAS No.:
Cat. No.: VC15745794
Molecular Formula: C15H12FN3
Molecular Weight: 253.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12FN3 |
|---|---|
| Molecular Weight | 253.27 g/mol |
| IUPAC Name | 7-(5-fluoro-2-methylphenyl)quinazolin-2-amine |
| Standard InChI | InChI=1S/C15H12FN3/c1-9-2-5-12(16)7-13(9)10-3-4-11-8-18-15(17)19-14(11)6-10/h2-8H,1H3,(H2,17,18,19) |
| Standard InChI Key | JKFUKZYGVHJZKZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)F)C2=CC3=NC(=NC=C3C=C2)N |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 7-(5-fluoro-2-methylphenyl)quinazolin-2-amine, reflecting its quinazoline core substituted at position 7 with a 5-fluoro-2-methylphenyl group and at position 2 with an amine group. Its molecular formula is C₁₅H₁₂FN₃, yielding a molecular weight of 253.28 g/mol (calculated via PubChem algorithms) .
Structural Characterization
The quinazoline scaffold consists of a bicyclic system with two nitrogen atoms at positions 1 and 3. Key structural features include:
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Position 2: A primary amine group (-NH₂), which enhances hydrogen-bonding potential and interactions with biological targets .
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Position 7: A 5-fluoro-2-methylphenyl substituent, introducing steric bulk and electronic modulation via the fluorine atom’s electronegativity and the methyl group’s hydrophobicity .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂FN₃ |
| Molecular Weight | 253.28 g/mol |
| Hydrogen Bond Donors | 2 (NH₂ group) |
| Hydrogen Bond Acceptors | 3 (2 ring N, 1 NH₂) |
| Rotatable Bonds | 2 (phenyl-quinazoline linkage) |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 7-(5-fluoro-2-methylphenyl)quinazolin-2-amine can be approached via two primary routes:
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Quinazoline Core Formation: Cyclization of substituted anthranilic acid derivatives with urea or thiourea analogs.
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Late-Stage Functionalization: Suzuki-Miyaura coupling to introduce the 5-fluoro-2-methylphenyl group at position 7 of a preformed quinazolin-2-amine scaffold .
Pathway 1: Cyclization of Anthranilic Acid Derivatives
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Starting Material: 2-Amino-4-fluoro-5-methylbenzoic acid.
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Cyclization: React with cyanogen bromide (BrCN) in the presence of ammonium hydroxide to form the quinazoline core .
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Amination: Introduce the -NH₂ group at position 2 via nucleophilic substitution or catalytic amination .
Pathway 2: Suzuki-Miyaura Coupling
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Quinazolin-2-amine Synthesis: Prepare 7-bromoquinazolin-2-amine via bromination of quinazolin-2-amine.
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Cross-Coupling: React with 5-fluoro-2-methylphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | BrCN, NH₄OH, 100°C, 6 h | 65–70 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C, 12 h | 50–60 |
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to the aromatic quinazoline core and methyl group; poorly soluble in water (<0.1 mg/mL) but soluble in DMSO or DMF .
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Stability: Stable under ambient conditions but susceptible to photodegradation; recommended storage at –20°C under inert atmosphere .
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, quinazoline H-4), 7.92–7.85 (m, 3H, aryl H), 6.80 (s, 2H, NH₂), 2.40 (s, 3H, CH₃) .
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¹³C NMR: δ 162.1 (C-2), 158.9 (C-F), 135.2–115.7 (aryl carbons), 21.3 (CH₃) .
Hypothesized Biological Activities
Table 3: Comparative IC₅₀ Values of Analogous Compounds
*Estimated based on structural similarity .
Antiproliferative Activity
Quinolines and quinazolines with halogen and methyl substitutions exhibit antiproliferative effects. For example, compound 8e from a related study showed IC₅₀ values of 0.03–1.24 μM against multiple cancer lines . The fluorine atom in 7-(5-fluoro-2-methylphenyl)quinazolin-2-amine may enhance cell membrane permeability and target affinity .
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